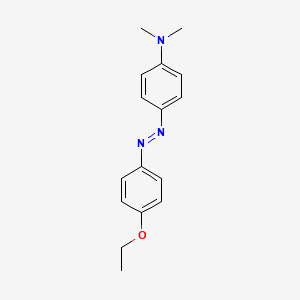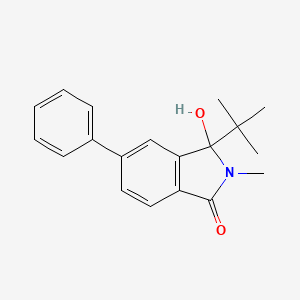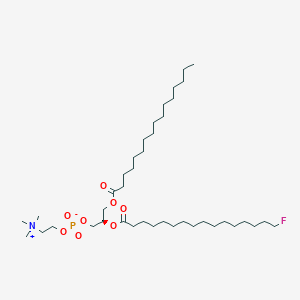
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthoquinone moiety, which is known for its biological activity, and a propanedioate group, which contributes to its reactivity.
Preparation Methods
The synthesis of 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with diethyl malonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl malonate attacks the electrophilic carbon of the naphthoquinone, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the naphthoquinone moiety to a hydroquinone derivative, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted naphthoquinone derivatives and hydroquinone derivatives.
Scientific Research Applications
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s naphthoquinone moiety is known for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit potential as therapeutic agents due to their ability to interact with biological targets, such as enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This property is particularly useful in the development of anticancer agents, as the compound can induce apoptosis in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic potential.
Comparison with Similar Compounds
1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate can be compared with other naphthoquinone derivatives, such as:
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of the compound, known for its strong electrophilic properties and biological activity.
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties but lacking the additional functional groups that enhance the reactivity and specificity of this compound.
Properties
Molecular Formula |
C17H15ClO6 |
|---|---|
Molecular Weight |
350.7 g/mol |
IUPAC Name |
diethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C17H15ClO6/c1-3-23-16(21)12(17(22)24-4-2)11-13(18)15(20)10-8-6-5-7-9(10)14(11)19/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
NVIOHKNIBIOJJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)

![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
![[2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)



![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)



